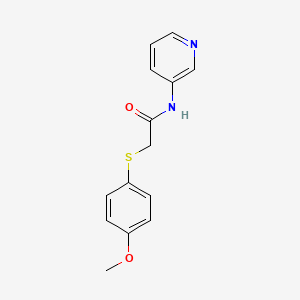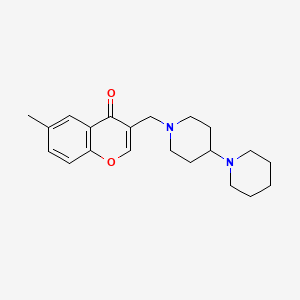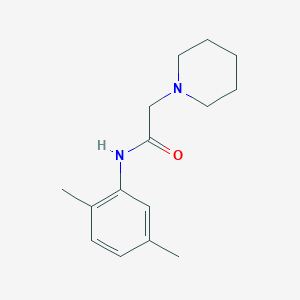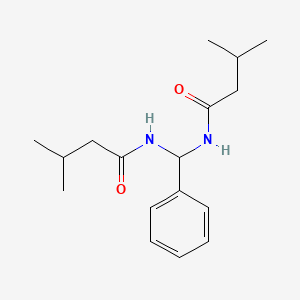
N-(4-ethoxyphenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a propoxy group attached to another phenyl ring, both connected through an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-propoxybenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxyaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-ethoxyphenyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-4-propoxybenzylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ethoxyphenyl)-4-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. It serves as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It may also find applications in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)-4-propoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially leading to different pharmacological properties.
N-(4-ethoxyphenyl)-4-butoxybenzamide: Similar structure but with a butoxy group instead of a propoxy group, which may affect its chemical reactivity and biological activity.
Uniqueness: N-(4-ethoxyphenyl)-4-propoxybenzamide is unique due to the specific combination of ethoxy and propoxy groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-13-22-17-9-5-14(6-10-17)18(20)19-15-7-11-16(12-8-15)21-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSQYYNJGCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5052418.png)
![1-(1-Benzylpiperidin-4-yl)-4-(2-bicyclo[2.2.1]heptanyl)piperazine;oxalic acid](/img/structure/B5052419.png)
![N-({2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide](/img/structure/B5052426.png)
![(5E)-1-(4-bromo-2-methylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052430.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5052445.png)
![3-(4-iodophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5052448.png)
![[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone](/img/structure/B5052468.png)

![N'-[2-(4-chlorophenoxy)acetyl]-2,2-dimethylpropanehydrazide](/img/structure/B5052486.png)
![2-[[2-(4-Chlorophenoxy)acetyl]-methylamino]benzoic acid](/img/structure/B5052493.png)


